molecular formula C10H12N2O3 B8121904 2-(3-Acetamidophenyl)-N-hydroxyacetamide

2-(3-Acetamidophenyl)-N-hydroxyacetamide

Cat. No.: B8121904
M. Wt: 208.21 g/mol
InChI Key: PFTRFKOOILGLPE-UHFFFAOYSA-N
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Description

Significance of N-Hydroxyacetamide Scaffolds in Therapeutic Agent Discovery

The N-hydroxyacetamide group is a critical pharmacophore in the design of various therapeutic agents. Its significance stems from its ability to act as a potent metal-chelating moiety, particularly for zinc ions present in the active sites of metalloenzymes. This chelating property is the cornerstone of its inhibitory activity against several enzyme classes.

One of the most notable applications of the N-hydroxyacetamide scaffold is in the development of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in the pathogenesis of various cancers and inflammatory diseases. nih.gov The N-hydroxyacetamide group effectively binds to the zinc ion in the active site of HDACs, leading to their inhibition and subsequent modulation of gene expression. Several FDA-approved HDAC inhibitors, such as Vorinostat (SAHA), incorporate this key functional group.

Furthermore, N-hydroxyacetamide derivatives have been explored as inhibitors of other metalloenzymes, including matrix metalloproteinases (MMPs), which are involved in cancer metastasis, and urease, a bacterial enzyme implicated in infections by pathogens like Helicobacter pylori. nih.gov The versatility of this scaffold underscores its importance in the ongoing search for new drugs. nih.gov

Overview of Research Trajectories for Acetamide (B32628) Derivatives within the Compound Class

Research into acetamide derivatives has followed several promising trajectories, with a significant focus on their potential as enzyme inhibitors. archivepp.comarchivepp.com A notable area of investigation involves the synthesis and evaluation of acetamide-containing compounds as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. archivepp.comresearchgate.net

More closely related to the subject compound, studies on acylaminocinnamyl-N-hydroxyamides have provided valuable insights into the structure-activity relationships of this class of molecules as HDAC inhibitors. Research has demonstrated that the position of the acylamino group on the phenyl ring significantly influences the inhibitory potency. For instance, shifting the acylamino group from the ortho to the meta or para position on the benzene (B151609) ring of cinnamyl-N-hydroxyamides has been shown to dramatically increase HDAC inhibitory activity. This highlights the critical role of substituent positioning in optimizing the biological activity of these derivatives.

Current and Future Research Objectives for 2-(3-Acetamidophenyl)-N-hydroxyacetamide Analogues

The existing body of research on related N-hydroxyacetamide and acetamide derivatives lays a clear foundation for the future investigation of this compound and its analogues. A primary objective is to synthesize and characterize this specific compound to evaluate its biological activity, particularly as an HDAC inhibitor.

Future research will likely focus on the following key areas:

Synthesis and Structural Elucidation: Developing efficient synthetic routes for this compound and its analogues will be a crucial first step. This will enable the production of sufficient quantities for thorough biological evaluation.

In Vitro Biological Screening: The synthesized compounds will need to be screened against a panel of enzymes, with a primary focus on different HDAC isoforms, to determine their inhibitory potency and selectivity. This will help to identify lead compounds with desirable activity profiles.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR will be essential. This will involve synthesizing a library of analogues with modifications to the acetamide and N-hydroxyacetamide moieties, as well as the phenyl ring, to understand how these structural changes affect biological activity.

Computational Modeling: Molecular docking and other computational studies will be employed to predict the binding modes of these compounds within the active sites of their target enzymes. researchgate.net This will provide valuable insights for the rational design of more potent and selective inhibitors. researchgate.net

Preclinical Evaluation: Promising lead compounds will be advanced to preclinical studies to assess their efficacy and safety in cellular and animal models of disease, such as cancer or inflammatory disorders.

The exploration of this compound and its analogues represents a logical progression in the field, building upon the established significance of its constituent chemical scaffolds.

Detailed Research Findings

While specific research data on this compound is not extensively available in the public domain, the findings from studies on closely related analogues provide a strong indication of its potential biological activity. The following table summarizes inhibitory data for a series of acylaminocinnamyl-N-hydroxyamides against various histone deacetylase (HDAC) enzymes. This data illustrates the potential for potent enzyme inhibition within this class of compounds.

Table 1: Inhibitory Activity of Selected Acylaminocinnamyl-N-hydroxyamide Analogues against HDAC Enzymes

Compound ID Substituent Position R Group HD2 IC50 (nM) HD1-B IC50 (nM) HD1-A IC50 (nM)
2a 3-acylamino Phenyl >100000 2200 510
2c 3-acylamino 4-Methoxyphenyl 100 180 170
3c 4-acylamino 4-Methoxyphenyl 11 90 50

| 3f | 4-acylamino | 2-Naphthyl | 20 | 36 | 42 |

Data sourced from a study on acylaminocinnamyl-N-hydroxyamides as HDAC inhibitors. The compounds listed are analogues and not this compound itself.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-acetamidophenyl)-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(13)11-9-4-2-3-8(5-9)6-10(14)12-15/h2-5,15H,6H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTRFKOOILGLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 3 Acetamidophenyl N Hydroxyacetamide Analogues

Established Synthetic Routes for N-Hydroxyacetamide Compounds

The synthesis of N-hydroxyacetamide compounds can be approached through several established methodologies, often involving the acylation of a suitable amine or hydroxylamine (B1172632) derivative. A common strategy involves the reaction of a substituted phenylacetic acid or its activated derivative with hydroxylamine.

A representative synthesis of a related compound, 2-chloro-N-(3-hydroxyphenyl)acetamide, involves the chloroacetylation of m-aminophenol. In this process, chloroacetyl chloride is added dropwise to a solution of m-aminophenol in a suitable solvent like tetrahydrofuran (B95107) with a base such as potassium carbonate. neliti.com The reaction proceeds at room temperature, and the product is isolated after an aqueous workup and removal of the solvent. neliti.com This general approach can be adapted for the synthesis of 2-(3-acetamidophenyl)-N-hydroxyacetamide by starting with an appropriately substituted aniline (B41778) derivative.

Another relevant precursor synthesis is that of N-(4-hydroxyphenyl) acetamide (B32628), which can be prepared from p-aminophenol. openaccessjournals.com The synthesis of the N-hydroxyacetamide moiety itself often involves the reaction of an ester with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in a solvent such as methanol.

The key steps in a generalized synthetic sequence for N-hydroxyacetamide compounds are outlined below:

StepReactionReagents and Conditions
1Formation of Phenylacetic Acid DerivativeStarting from a substituted toluene, oxidation using an oxidizing agent like potassium permanganate (B83412) can yield the corresponding phenylacetic acid.
2Activation of Carboxylic AcidThe phenylacetic acid can be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.
3Formation of Hydroxamic AcidThe activated phenylacetic acid derivative is reacted with hydroxylamine or a protected hydroxylamine, followed by deprotection if necessary, to yield the final N-hydroxyacetamide product.

Novel Synthetic Strategies for Structural Elaboration within the this compound Series

Novel synthetic strategies for creating analogues of this compound often focus on introducing diverse functional groups onto the phenyl ring or modifying the acetamide and hydroxyacetamide moieties. Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of related acetamide derivatives. researchgate.net For instance, the microwave-promoted condensation of N-acylisatins with various anilines has been shown to be a facile method for generating 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide derivatives. researchgate.net This ring-opening strategy could be adapted to generate a variety of substituted phenylacetamide precursors.

Another innovative approach involves multi-step reaction sequences that build complexity from simpler starting materials. For example, a three-step synthesis comprising a Fischer indole (B1671886) synthesis, a Witkop indole oxidation, and a Claisen-Schmidt condensation has been used to obtain complex phthalide (B148349) derivatives, which are related to acetophenones. mdpi.com Such methodologies could be explored for the construction of elaborate scaffolds that can then be converted to the desired N-hydroxyacetamides.

Furthermore, the introduction of nitro groups onto the phenyl ring, followed by reduction to an amino group and subsequent acylation, provides a versatile handle for further derivatization. The nitration of N-(2-hydroxyphenyl)acetamide has been demonstrated using nitric acid in an acetic acid/water mixture. mdpi.com This allows for the regioselective introduction of a nitro group, which can then be transformed into a wide array of other functional groups.

Rational Design Principles for this compound Derivatives

The rational design of derivatives of this compound is often guided by the desire to modulate their physicochemical properties and biological activities. The core structure, consisting of a phenyl ring, an acetamide group, and a hydroxyacetamide group, offers multiple points for modification.

Key design principles include:

Isosteric and Bioisosteric Replacements: Replacing key functional groups with others that have similar steric and electronic properties can lead to analogues with improved characteristics. For example, the phenyl ring can be substituted with various groups (e.g., halogens, alkyls, alkoxys) to influence lipophilicity and binding interactions.

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and assessing the impact on a specific activity helps in identifying the key structural features responsible for its function. For instance, the position of the acetamido group (meta in the parent compound) can be moved to the ortho or para positions to probe the spatial requirements of its biological target.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, which may lead to enhanced activity and selectivity.

The design of novel histamine (B1213489) H3 receptor antagonists has utilized similar principles, where modifications to a core scaffold are made to improve affinity and selectivity. researchgate.net

Chemical Modification Approaches for Enhanced Research Utility

To facilitate research, this compound and its analogues can be chemically modified to introduce reporter groups, affinity labels, or other functionalities. These modifications can aid in studying their mechanism of action, cellular localization, and binding partners.

Common modification strategies include:

Introduction of Reporter Tags: Fluorescent dyes, biotin, or radioactive isotopes can be appended to the molecule. This is often achieved by incorporating a reactive handle, such as a primary amine or a carboxylic acid, into the structure during synthesis. This amine or acid can then be coupled to the desired tag using standard bioconjugation chemistry.

Synthesis of Prodrugs: The hydroxyacetamide group can be temporarily masked with a protecting group that is cleaved under specific physiological conditions. This can improve properties such as cell permeability or oral bioavailability. For example, the hydroxyl group could be acylated to form an ester that is later hydrolyzed by cellular esterases.

Cross-linking Agents: For target identification studies, photo-reactive groups like azides or benzophenones can be incorporated into the molecular structure. Upon photoactivation, these groups form covalent bonds with nearby molecules, allowing for the identification of binding partners.

The synthesis of N-alkoxyindoles by alkylating N-hydroxyindoles demonstrates a relevant modification of the N-hydroxy group, which could be applied to the N-hydroxyacetamide moiety. nih.gov

Molecular Mechanisms of Action and Target Interaction Studies

Identification of Molecular Targets and Interacting Biological Pathways

Research has pinpointed specific enzymes as the primary molecular targets of 2-(3-Acetamidophenyl)-N-hydroxyacetamide, leading to the modulation of distinct biological pathways.

The principal molecular target of this compound is Histone Deacetylase 8 (HDAC8), a class I HDAC enzyme. researchgate.netnih.govnih.gov It is recognized as a potent and highly selective inhibitor of HDAC8. aacrjournals.orgresearchgate.netmedchemexpress.commdpi.comacs.org Studies have demonstrated that it exhibits over 200-fold selectivity for HDAC8 compared to other HDAC isoforms, including HDAC1, 2, 3, 6, and 10. aacrjournals.orgselleckchem.comtocris.comhellobio.com This selectivity is a key feature of its molecular profile. For instance, while it potently inhibits HDAC8, its activity against other class I enzymes like HDAC1, HDAC2, and HDAC3 is significantly lower. hellobio.com

The interaction between this compound and HDAC8 is structurally well-characterized. The compound's N-hydroxyacetamide group chelates the zinc ion (Zn²⁺) within the enzyme's active site, a mechanism common to many hydroxamate-based HDAC inhibitors. nih.govmdpi.com Molecular dynamics simulations and structural studies show that the inhibitor adopts an L-shaped conformation within the HDAC8 binding pocket. nih.gov This conformation allows it to engage with an expanded set of amino acid residues, which stabilizes the flexible loops around the binding channel. researchgate.netnih.govnih.gov This interaction induces a lower energy state for the protein-ligand system compared to pan-HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA), contributing to its potent and selective inhibitory effect. researchgate.netnih.govnih.gov Beyond histone proteins, the inhibition of HDAC8 by this compound also affects non-histone substrates, such as the core cohesion complex protein SMC3. nih.gov

While its action on HDACs is well-documented, significant inhibitory activity against other enzyme families, such as Phosphoinositide 3-Kinase (PI3K), has not been a prominent finding in the scientific literature. The compound's mechanism is predominantly defined by its selective inhibition of HDAC8.

Inhibitory Activity of this compound Against Various HDAC Isoforms
HDAC IsoformInhibitory Concentration (IC50)Selectivity vs. HDAC8
HDAC810 nM-
HDAC14 µM>200-fold
HDAC62.9 µM>200-fold
HDAC1013 µM>1000-fold
HDAC2>50 µM>1000-fold
HDAC3>50 µM>1000-fold

Data sourced from multiple studies detailing the compound's inhibitory profile. medchemexpress.comtocris.comhellobio.com

The primary mechanism of action for this compound is direct enzyme inhibition rather than the modulation of receptor activity. Scientific literature does not describe it as an agonist or antagonist of specific cellular receptors. However, by inhibiting HDAC8, the compound indirectly influences downstream biological pathways, including those related to inflammation. For example, it has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6 in monocytes. aacrjournals.orgashpublications.org This effect is considered a consequence of its enzymatic inhibition, which modulates post-translational processes, rather than a direct interaction with cytokine receptors. ashpublications.org

Detailed Enzyme Inhibition Kinetics of this compound and Related Compounds

The study of enzyme kinetics provides quantitative insight into the efficiency and nature of an inhibitor's interaction with its target.

Apparent kinetic parameters such as the maximum reaction velocity (Vmax), the Michaelis constant (Km), and the catalytic constant (kcat) are fundamental to characterizing enzyme-substrate interactions. patsnap.compatsnap.com These parameters describe the rate of catalysis and the affinity of an enzyme for its substrate. patsnap.comyoutube.comlibretexts.org However, for this compound, the published research has predominantly focused on determining its inhibitory potency through constants like IC50 and Ki. Specific experimental values for Vmax, Km, or kcat detailing its effect on HDAC8 catalysis are not extensively reported in the primary literature.

Kinetic studies have characterized this compound as a fast, reversible inhibitor of HDAC8. nih.gov The mechanism of inhibition involves the hydroxamic acid group chelating the catalytic zinc ion in the enzyme's active site, which is characteristic of many competitive HDAC inhibitors that vie with the substrate for access to the active site. nih.govnih.govmdpi.com The compound exhibits very tight binding to the enzyme, which in some experimental setups can make it difficult to distinguish from fast-reversible tight binding or irreversible inactivation without specialized kinetic analysis. nih.gov The strong interaction and binding within the catalytic channel are consistent with a potent, reversible inhibition mechanism. nih.govnih.gov

The dissociation constant (Ki) is a critical measure of an inhibitor's potency, with lower values indicating tighter binding. For this compound, a dissociation constant (Ki) of 10 nM for HDAC8 has been consistently reported. aacrjournals.orgresearchgate.netselleckchem.com This low nanomolar value underscores its high affinity and potency for its target enzyme. Another related measure, the equilibrium dissociation constant (Kd), has been reported as 75.1 nM for human HDAC8, further confirming a strong and specific interaction. nih.gov

Inhibitory and Dissociation Constants for this compound Against HDAC8
ParameterValueTarget
Inhibitory Constant (Ki)10 nMHDAC8
Equilibrium Dissociation Constant (Kd)75.1 nMhuman HDAC8

Data sourced from biochemical and biophysical studies. nih.govaacrjournals.orgresearchgate.netselleckchem.com

Molecular Interaction Profiling

A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the molecular interaction profiling of this compound. While the structural motifs of the compound, particularly the N-hydroxyacetamide group, are characteristic of certain classes of enzyme inhibitors, dedicated studies to characterize its binding to specific protein targets or its potential for allosteric modulation are not present in the public domain.

Ligand-Protein Binding Characterization

There is currently no available data from ligand-protein binding assays for this compound. Research that would elucidate its binding affinity, thermodynamics, or the specific amino acid residues involved in its interaction with a protein target has not been published. Consequently, key parameters such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for this compound against any specific protein are unknown.

The N-hydroxyacetamide functional group is a well-recognized zinc-binding group present in a class of compounds known as histone deacetylase (HDAC) inhibitors. These inhibitors typically interact with the zinc ion in the active site of HDAC enzymes, leading to their inhibition. While it is plausible that this compound could exhibit activity as an HDAC inhibitor, this remains speculative in the absence of direct experimental evidence.

Table 1: Ligand-Protein Binding Data for this compound

Target ProteinBinding Affinity (Kd)Inhibition Constant (Ki)IC50Method
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Allosteric Modulation Investigations

Similarly, there are no published investigations into the potential allosteric modulation effects of this compound. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. Studies to determine if this compound can act as a positive or negative allosteric modulator of any receptor or enzyme are absent from the scientific literature. Therefore, no data on its cooperativity, probe-dependence, or effects on the binding of orthosteric ligands can be provided.

Table 2: Allosteric Modulation Profile of this compound

Target ProteinType of ModulationEffect on Orthosteric Ligand AffinityFunctional Assay Findings
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Structure Activity Relationship Sar Studies of 2 3 Acetamidophenyl N Hydroxyacetamide and Its Analogues

Elucidation of Key Pharmacophoric Features

The pharmacophoric features of 2-(3-acetamidophenyl)-N-hydroxyacetamide are crucial for its biological activity as an HDAC inhibitor. These features can be broken down into three distinct domains that align with the general model of HDAC inhibitors.

The most critical pharmacophoric feature is the N-hydroxyacetamide group, which acts as a potent zinc-binding group (ZBG). nih.gov This hydroxamic acid moiety is essential for chelating the zinc ion (Zn²⁺) located at the bottom of the active site channel of the HDAC enzyme. nih.govnih.gov The chelation is typically bidentate, involving the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid, which effectively blocks the catalytic activity of the enzyme. nih.govnih.gov The presence and proper orientation of this group are paramount for inhibitory potency.

The phenylacetamide core of the molecule serves as the "cap" group and the linker. The acetamido group attached to the phenyl ring is a key recognition element that interacts with the amino acid residues at the rim of the HDAC active site. The phenyl ring itself provides a scaffold that orients the other functional groups correctly. The position of the acetamido substituent on the phenyl ring is a critical determinant of activity, as will be discussed in the subsequent section.

Finally, the linker , which in this case is the methylene (B1212753) group connecting the phenyl ring to the N-hydroxyacetamide, plays a role in providing the optimal distance and flexibility for the molecule to position its ZBG within the catalytic site and its cap group at the entrance. The length and rigidity of this linker are often subjects of modification in SAR studies to fine-tune inhibitory activity and selectivity.

A general pharmacophore model for this class of compounds would therefore include a hydrogen bond donor and acceptor (from the N-hydroxyacetamide), an aromatic feature (the phenyl ring), and a hydrogen bond acceptor (the carbonyl of the acetamide (B32628) group), all held in a specific spatial arrangement. nih.govmdpi.com

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the substituents on the this compound scaffold have provided valuable insights into the SAR of this class of compounds. A pivotal study on acylaminocinnamyl-N-hydroxyamides, which are structurally analogous, has demonstrated the profound impact of the position of the acylamino group on the phenyl ring on HDAC inhibitory activity. nih.gov

Shifting the acylamino group from the ortho (C2) to the meta (C3) or para (C4) position on the benzene (B151609) ring leads to a significant increase in the potency of HDAC inhibition. nih.gov Compounds with the substituent at the C2 position generally exhibit very low inhibitory activity, with IC₅₀ values in the high micromolar range. nih.gov In contrast, moving the same group to the C3 or C4 position results in highly potent HDAC inhibitors. nih.gov

For instance, in a series of cinnamyl-N-hydroxyamides, the 4-acetylamino derivative showed significantly higher potency than the 2-acetylamino counterpart. This suggests that the active site of the HDAC enzyme has a preference for substitution at the meta and para positions, which may allow for more favorable interactions with the surface residues of the enzyme.

The nature of the acyl group in the acetamido moiety also influences activity. While the acetyl group is common, modifications to this group can modulate potency and selectivity. Increasing the steric bulk or altering the electronic properties of this group can lead to changes in binding affinity.

The following table summarizes the impact of the positional isomers of an acetylamino group on the phenyl ring of a cinnamyl-N-hydroxyamide scaffold against HDAC enzymes, illustrating the importance of the substituent position.

Compound IDSubstituent PositionHDAC Inhibitory Activity (IC₅₀ in µM)
1a 2-Acetamido>100
2a 3-Acetamido0.25
3a 4-Acetamido0.15

Data derived from analogous series of acylaminocinnamyl-N-hydroxyamides. nih.gov

This data clearly indicates that the 3-acetamido substitution, as seen in the subject compound, provides a significant enhancement in activity compared to the 2-substituted analogue, and is comparable in potency to the 4-substituted analogue.

Conformational Analysis and SAR

The three-dimensional conformation of this compound is a critical factor in its ability to bind effectively to the HDAC active site. Conformational analysis aims to identify the low-energy, bioactive conformation of the molecule that is recognized by the enzyme.

Molecular modeling and computational studies on similar HDAC inhibitors have shown that the linker region often adopts a relatively extended conformation to span the distance from the surface of the enzyme to the catalytic zinc ion. mdpi.com The phenyl ring of the cap group typically orients itself to fit into a hydrophobic pocket or to engage in pi-stacking interactions with aromatic residues on the enzyme surface.

The acetamido group at the meta position is thought to position itself in a way that allows the carbonyl oxygen to act as a hydrogen bond acceptor, potentially interacting with donor groups on the enzyme surface. The N-H of the acetamido group can also act as a hydrogen bond donor. The specific torsional angles that define the orientation of this group relative to the phenyl ring are crucial for establishing these favorable interactions.

Research on this compound Remains Undisclosed in Public Scientific Literature

Despite a comprehensive search of publicly available scientific databases and research literature, no specific studies detailing the cellular and signaling pathway modulation of the chemical compound this compound were identified. Therefore, the generation of a detailed article on its biological response as requested is not possible at this time.

Extensive searches were conducted to locate research pertaining to the in vitro cellular effects of this compound. The objective was to find data related to its impact on cell viability, antiproliferative activity, apoptosis induction, cell cycle analysis, gene and protein expression modulation, and cell migration and invasion. Furthermore, investigations into its role in specific cellular pathways, such as epigenetic regulation, and its interactions with the cellular microenvironment were sought.

The search results confirmed the chemical identity of this compound, with a registered CAS number of 2227990-03-4 achemblock.com. However, beyond its basic identification and availability from chemical suppliers, there is a notable absence of published research investigating its biological activity.

While studies on other structurally related compounds, such as various hydroxyacetamide and acetamide derivatives, are present in the scientific literature, these findings cannot be attributed to this compound without direct experimental evidence. tjpr.orgresearchgate.netresearchgate.netnih.govmdpi.comnih.govnih.gov Adhering to strict scientific accuracy, it is not feasible to extrapolate data from these distinct molecules to describe the specific actions of the compound .

Consequently, the following sections of the requested article outline remain unaddressed due to the lack of specific data for this compound:

Cellular and Signaling Pathway Modulation Research

Interactions with the Cellular Microenvironment in Research Models

Without dedicated research on 2-(3-Acetamidophenyl)-N-hydroxyacetamide, any discussion of its potential biological effects would be purely speculative. The scientific community awaits future research to elucidate the cellular and molecular interactions of this specific compound.

Pharmacokinetic and Pharmacodynamic Research in Preclinical Settings

Metabolic Stability Studies in Research Settings

The metabolic stability of 2-(3-Acetamidophenyl)-N-hydroxyacetamide and its deuterated analog, known as d3-7a, has been evaluated in several in vitro systems derived from rat liver, including Liver Microsomes (RLMs), S9 fractions, and hepatocytes. These assays are standard preclinical tools used to predict how a compound might be metabolized in the body.

In studies using rat liver microsomes, this compound demonstrated a half-life (t1/2) of 19.8 minutes. The S9 fraction, which contains both microsomal and cytosolic enzymes, showed a slightly longer half-life of 26.5 minutes for the compound. When incubated with rat hepatocytes, which represent a more complete metabolic system, the half-life was observed to be 40.8 minutes. These findings indicate that the compound is subject to relatively rapid metabolism by liver enzymes.

Interactive Table: In Vitro Metabolic Stability of this compound

System Half-Life (t1/2) in minutes
Rat Liver Microsomes (RLM) 19.8
Rat Liver S9 Fraction 26.5
Rat Hepatocytes 40.8

Data sourced from Li, et al. (2023).

Intrinsic clearance (CLint) is a measure of the intrinsic metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. Based on the in vitro stability assays, the intrinsic clearance of this compound was determined.

In rat liver microsomes, the compound showed a CLint value of 100.5 mL/min/kg. The clearance rate was slightly lower in the rat liver S9 fraction, with a calculated CLint of 74.7 mL/min/kg. In rat hepatocytes, the intrinsic clearance was determined to be 43.1 mL/min/kg. The differences in these values reflect the varying enzymatic content of the in vitro test systems.

Interactive Table: Intrinsic Clearance (CLint) of this compound

System Intrinsic Clearance (CLint) in mL/min/kg
Rat Liver Microsomes (RLM) 100.5
Rat Liver S9 Fraction 74.7
Rat Hepatocytes 43.1

Data sourced from Li, et al. (2023).

The in vitro intrinsic clearance data is crucial for predicting the in vivo hepatic clearance of a compound. Using established models, the data from liver microsomes, S9 fractions, and hepatocytes can be extrapolated to estimate how quickly the compound would be cleared from the bloodstream in a living organism.

The relatively high intrinsic clearance values observed across the different in vitro systems suggest that this compound is likely a compound with intermediate to high hepatic clearance in vivo. This prediction implies that the compound's exposure and half-life in the body would be significantly influenced by the metabolic activity of the liver.

Researchers have investigated strategies to enhance the metabolic stability of this compound, with a notable approach being selective deuterium (B1214612) incorporation. Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium, at sites susceptible to metabolic breakdown. This modification can slow the rate of enzymatic reactions, thereby improving metabolic stability.

A deuterated analog, d3-7a, was synthesized where the methyl group of the acetamido moiety was replaced with a trideuteromethyl group. This modification resulted in a significant improvement in metabolic stability. For instance, in rat liver microsomes, the half-life of the deuterated analog increased to 33.9 minutes from 19.8 minutes for the parent compound. Similarly, the intrinsic clearance was reduced from 100.5 mL/min/kg for the parent compound to 58.4 mL/min/kg for the deuterated version. These results demonstrate that the N-acetyl methyl group is a primary site of metabolism and that deuterium incorporation at this position can effectively shield the molecule from rapid breakdown.

Preclinical Bioavailability Research

Bioavailability studies are essential to determine the fraction of an administered compound that reaches systemic circulation. In preclinical rat models, the oral bioavailability of this compound was investigated. The compound was found to have an oral bioavailability (F) of 20.3%.

In comparison, the deuterated analog, d3-7a, which exhibited greater metabolic stability, also showed improved oral bioavailability. Its bioavailability in rats was determined to be 31.5%, a notable increase over the parent compound. This enhancement is likely attributable to the reduced first-pass metabolism in the liver, allowing a greater proportion of the absorbed compound to reach the bloodstream.

Interactive Table: Preclinical Oral Bioavailability in Rats

Compound Oral Bioavailability (F%)
This compound 20.3
d3-7a (Deuterated Analog) 31.5

Data sourced from Li, et al. (2023).

Pharmacodynamic Studies in Preclinical Models

Pharmacodynamic studies investigate the biochemical and physiological effects of a compound on the body. For this compound, research has focused on its activity as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in gene expression regulation.

In enzymatic assays, this compound was shown to be a potent inhibitor of HDAC1, with a half-maximal inhibitory concentration (IC50) of 39.8 nM. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. This potent activity confirms the compound's mechanism of action. The deuterated analog, d3-7a, was found to have comparable potency, with an IC50 value of 41.2 nM for HDAC1, indicating that the structural modification did not negatively impact its ability to inhibit the target enzyme.

Dose-Response Relationships in Research Models

Information regarding the dose-response relationships of this compound in preclinical research models is not available in published literature.

Target Modulation and Biomarker Assessment

There is no published data on the specific molecular targets of this compound or the biomarkers used to assess its activity in preclinical settings. While it can be hypothesized that the compound may act as an HDAC inhibitor due to its chemical structure, experimental evidence to support this and to identify which of the HDAC isoforms it may target is not publicly accessible. Research on other HDAC inhibitors, such as a compound known as HDACi 4b, has shown selective inhibition of HDAC3 over other isoforms and has detailed subsequent changes in gene expression in preclinical models of Huntington's disease. nih.gov However, it is crucial to note that HDACi 4b is a structurally distinct molecule from this compound.

Computational and Theoretical Studies of 2 3 Acetamidophenyl N Hydroxyacetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor), such as a protein or enzyme. nih.gov This method is crucial for understanding how a potential drug like 2-(3-Acetamidophenyl)-N-hydroxyacetamide might interact with its biological target at an atomic level. youtube.com

For hydroxamic acid derivatives, the primary targets are often histone deacetylases (HDACs), a class of enzymes implicated in various cancers. nih.govmdpi.com Docking simulations of this compound would typically be performed against the crystal structure of an HDAC isoform, for example, HDAC2 (PDB ID: 3MAX) or HDAC3. mdpi.comnih.govresearchgate.net The simulation aims to identify the most stable binding pose and quantify the interaction energy, often expressed as a docking score.

The key interaction for hydroxamic acids is the chelation of the zinc ion (Zn²⁺) within the HDAC active site by the hydroxamate group (-CONHOH). doi.org Further stabilization is achieved through a network of hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket. nih.gov

Table 1: Predicted Interaction Profile for this compound with a Typical HDAC Active Site This table is illustrative, based on common interactions for hydroxamic acid-based HDAC inhibitors.

Interacting Group of LigandTarget Residue/ComponentType of InteractionSignificance
Hydroxamic Acid (-CONHOH)Zn²⁺ IonMetal ChelationAnchors the ligand in the active site; essential for inhibitory activity. doi.org
Hydroxamic Acid Carbonyl (C=O)Histidine, GlycineHydrogen BondProvides specificity and enhances binding affinity. nih.gov
Hydroxamic Acid Hydroxyl (-OH)Histidine, AspartateHydrogen BondFurther stabilizes the ligand's orientation.
Phenyl RingPhenylalanine, ProlineHydrophobic (π-π/π-alkyl)Interacts with the hydrophobic linker-binding region of the enzyme.
Acetamido Group (-NHCOCH₃)Surface ResiduesHydrogen Bond/HydrophobicContributes to selectivity and overall binding energy.

Successful docking would show the hydroxamic acid group positioned deep within the active site, coordinating with the zinc ion, while the acetamidophenyl "cap" group interacts with residues on the surface of the enzyme pocket, a pattern observed in many potent HDAC inhibitors. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govwikipedia.org This technique is used to assess the stability of the protein-ligand complex predicted by docking. nih.govnih.gov

An MD simulation for the this compound-HDAC complex would be run for a duration typically ranging from 50 to 100 nanoseconds. nih.gov During the simulation, key metrics are monitored to evaluate stability:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. It can show how the protein structure adapts upon ligand binding. nih.gov

Interaction Analysis: The persistence of key interactions, such as the zinc chelation and hydrogen bonds identified in docking, is monitored throughout the simulation. nih.gov

A successful MD simulation would confirm that the binding mode of this compound is stable and the crucial interactions are maintained, lending confidence to the docking prediction. nih.gov

Quantum Chemical Studies (Density Functional Theory - DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its geometry, stability, and reactivity. doi.org

Geometry optimization is a computational process to find the lowest energy (most stable) three-dimensional arrangement of atoms in a molecule. For this compound, this would be performed using a DFT method like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). researchgate.net The resulting optimized structure provides precise bond lengths and angles.

Following optimization, a vibrational analysis can be performed to calculate the theoretical infrared (IR) spectrum. youtube.com The calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key part of applying DFT to chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons.

LUMO: Represents the ability of a molecule to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive. nih.gov These parameters are valuable in drug design for predicting how a molecule might behave in a biological environment.

Table 2: Conceptual DFT-Derived Properties for this compound This table illustrates the type of data generated from a DFT analysis and its general interpretation.

ParameterDescriptionGeneral Interpretation for Drug-Likeness
EHOMOEnergy of the Highest Occupied Molecular OrbitalA higher energy value indicates a better electron donor.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalA lower energy value indicates a better electron acceptor.
ΔE (HOMO-LUMO Gap)Energy difference (ELUMO - EHOMO)A moderate gap is often desired, balancing stability with the necessary reactivity for biological interactions. mdpi.com
Chemical Potential (μ)A measure of the molecule's tendency to escape a system.Influences charge transfer interactions.
Chemical Hardness (η)Resistance to change in electron distribution.Related to the HOMO-LUMO gap; higher hardness implies lower reactivity.

Multi-scale Computational Modeling Approaches

Multi-scale modeling combines different levels of theoretical detail to study complex biological systems that are too large for a purely quantum mechanical approach. A common technique is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method.

In a QM/MM study of this compound interacting with an enzyme, the ligand and the immediate amino acid residues involved in the binding and catalytic activity would be treated with a high-accuracy QM method like DFT. The rest of the protein and solvent would be modeled using a more computationally efficient MM force field. This approach provides a highly accurate description of electronic events like bond-making/breaking or charge transfer within the active site, while still accounting for the structural influence of the larger protein environment.

In Silico ADME Prediction in Research

Before a compound can be considered a viable drug, it must possess suitable pharmacokinetic properties. ADME—Absorption, Distribution, Metabolism, and Excretion—describes the disposition of a drug within an organism. In silico ADME prediction uses computational models to estimate these properties early in the drug discovery process, saving time and resources. nih.govresearchgate.net

For this compound, various ADME parameters would be calculated using software like SwissADME or QikProp. nih.govmdpi.com These predictions are based on the molecule's structure and physicochemical properties.

Table 3: Representative In Silico ADME/Tox Predictions This table shows typical parameters evaluated for drug candidates like hydroxamic acids.

PropertyDescriptionDesirable Range/Outcome for Oral Drugs
Absorption
Aqueous Solubility (LogS)Logarithm of molar solubility.> -4 (Good solubility)
GI AbsorptionHuman gastrointestinal absorption level.High
Distribution
BBB PermeationBlood-Brain Barrier penetration.Varies by target (e.g., Yes for CNS drugs, No for peripheral targets). nih.gov
Metabolism
CYP2D6 InhibitionPotential to inhibit a key metabolic enzyme.No
Excretion
ClearanceRate at which the drug is removed from the body.Low to moderate
Toxicity
HepatotoxicityPotential to cause liver damage.Low or no risk. nih.gov

These computational predictions help researchers identify potential liabilities of a drug candidate, such as poor absorption or potential toxicity, and guide further chemical modifications to improve its profile.

Advanced Research Methodologies and Analytical Techniques for Compound Characterization

Spectroscopic Characterization Techniques (FT-IR, UV-Vis, NMR, ESR, LC-MS/MS)

Spectroscopy is a cornerstone of chemical analysis, providing detailed insights into molecular structure and properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For 2-(3-Acetamidophenyl)-N-hydroxyacetamide, the spectrum would be expected to show characteristic peaks for its amide and hydroxamic acid moieties. Key vibrational bands would include N-H stretching, O-H stretching, aromatic C-H stretching, and the distinct C=O (Amide I) stretching. researchgate.netneliti.com The comparison of experimental spectra with established databases for similar structures, such as acetaminophen, aids in the accurate assignment of these bands. neliti.com

Expected FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Hydroxamic Acid & Amide O-H & N-H stretch 3200-3550 (broad)
Aromatic Ring C-H stretch 3000-3100
Methyl (from Acetyl) C-H stretch 2850-2960
Amide (Acetyl) C=O stretch (Amide I) ~1660
Amide N-H bend (Amide II) ~1550
Aromatic Ring C=C stretch 1450-1600

Data are estimated based on typical functional group frequencies and data from analogous compounds. researchgate.netneliti.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule. The presence of the substituted phenyl ring in this compound, which acts as a chromophore, would result in characteristic absorption bands in the UV region. The position and intensity of the maximum absorbance (λmax) are sensitive to the solvent environment and the electronic nature of the substituents on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the chemical environment of each proton. The spectrum for this compound would show distinct signals for the aromatic protons (with splitting patterns determined by their substitution), the methylene (B1212753) (-CH2-) protons of the acetamide (B32628) chain, the methyl (-CH3) protons of the acetyl group, and the exchangeable protons of the N-H and O-H groups. chemicalbook.com

¹³C NMR: This provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. nih.gov The chemical shifts would differentiate the aromatic carbons, the carbonyl carbons of both the acetyl and hydroxamic acid groups, the methylene carbon, and the methyl carbon. nih.govresearchgate.net

Expected NMR Chemical Shifts (δ) in a Common Solvent (e.g., DMSO-d₆)

Group ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm)
Aromatic Protons 7.0 - 8.0 110 - 140
Amide N-H ~9.5 - 10.0 -
Hydroxamic Acid O-H ~10.5 - 11.0 -
Methylene (-CH₂-) ~3.5 - 4.0 ~40 - 45
Methyl (-CH₃) ~2.0 ~24
Carbonyl (C=O) - ~168 - 170

Data are estimated based on known values for analogous structures like 3-acetamidophenol and other acetamide derivatives. chemicalbook.comwashington.edu

Electron Spin Resonance (ESR) Spectroscopy ESR, or Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specific to species with unpaired electrons, such as radicals or certain transition metal ions. Since this compound is a diamagnetic organic molecule with no unpaired electrons in its ground state, it is ESR-inactive.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This hyphenated technique combines the separation power of liquid chromatography with the highly sensitive and specific detection capability of tandem mass spectrometry. rsc.org It is invaluable for confirming molecular weight and obtaining structural information through fragmentation analysis. rsc.org The compound would first be ionized (e.g., via electrospray ionization, ESI), and the resulting molecular ion (precursor ion) would be selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint for the molecule.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline form. youtube.com This technique involves directing X-rays at a well-ordered single crystal of the substance. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is measured and analyzed to generate an electron density map. youtube.com From this map, the exact position of each atom in the crystal lattice can be determined, providing unambiguous data on bond lengths, bond angles, and torsional angles. iucr.orgiucr.org

For this compound, a successful crystallographic analysis would reveal:

The planarity of the phenyl ring and the amide group.

The conformation of the N-hydroxyacetamide side chain relative to the phenyl ring.

Crucially, the intermolecular interactions that stabilize the crystal packing, such as hydrogen bonding involving the amide and hydroxamic acid groups. researchgate.netwikipedia.org These interactions are fundamental to understanding the solid-state properties of the material.

While specific crystallographic data for the title compound is not publicly available, analysis of related structures like 2-(perfluorophenyl)acetamide and various N-substituted acetamides demonstrates the power of this technique. iucr.orgiucr.org Such studies typically report the space group, unit-cell parameters, and detailed hydrogen-bonding geometries. iucr.orgacs.orgnih.gov

High-Throughput Screening Approaches in Drug Discovery Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid automated testing of vast libraries of chemical compounds against a specific biological target. iucr.org The goal is to identify "hits"—compounds that exhibit a desired biological activity, such as inhibiting a particular enzyme or blocking a receptor.

The process generally involves:

Assay Development: A robust and sensitive biological assay is created in a miniaturized format, typically in 96-well or 384-well microplates. iucr.org This assay must produce a measurable signal (e.g., fluorescence, absorbance, or luminescence) that correlates with the activity of the target.

Automated Screening: Robotic systems handle the liquid dispensing of compounds from a library into the assay plates, initiating the biological reaction.

Data Acquisition and Analysis: High-speed detectors measure the signal from each well, and sophisticated software identifies the hits by comparing their activity to controls.

A compound like this compound, containing a hydroxamic acid moiety—a known zinc-binding group present in many enzyme inhibitors—would be a candidate for inclusion in HTS campaigns targeting metalloenzymes. If screened, its activity would be measured across a range of concentrations to determine its potency and confirm its inhibitory effect.

Chromatographic and Mass Spectrometric Methods for Detection in Biological Matrices in Research Settings

To study the pharmacokinetics or metabolism of a compound in a research context, highly sensitive and selective analytical methods are required for its detection and quantification in complex biological matrices like plasma, serum, or urine. rsc.org The combination of liquid chromatography and mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for this application. neliti.comrsc.org

The methodology involves several key steps:

Sample Preparation: The biological sample is first processed to remove proteins and other interfering substances. Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column is typically used, where the compound is separated from endogenous matrix components based on its hydrophobicity.

Mass Spectrometric Detection: The eluent from the LC column is directed into the mass spectrometer. Using tandem MS in Multiple Reaction Monitoring (MRM) mode, a specific precursor-to-product ion transition for this compound is monitored. This provides exceptional selectivity and sensitivity, allowing for accurate quantification even at very low concentrations. rsc.org The development of such a method would involve optimizing chromatographic conditions and mass spectrometer parameters to achieve the desired performance in terms of accuracy, precision, and limit of quantification. neliti.com

Table of Mentioned Compounds

Compound Name
This compound
Acetaminophen (Paracetamol)
3-Acetamidophenol
Acetonitrile
2-(Perfluorophenyl)acetamide

Concluding Remarks and Future Research Directions

Current Understanding and Research Impact of the 2-(3-Acetamidophenyl)-N-hydroxyacetamide Compound Class

The this compound compound class is characterized by a core structure that holds potential for various biological activities. The hydroxamic acid moiety (-CONHOH) is a well-known zinc-binding group, which is a key feature of many enzyme inhibitors. Notably, hydroxamic acid derivatives are prominent histone deacetylase (HDAC) inhibitors, a class of agents that has shown promise in cancer therapy by modulating gene expression and inducing cell cycle arrest and apoptosis. researchgate.netnih.gov The acetamidophenyl portion of the molecule can influence its pharmacokinetic properties and target specificity.

The research impact of this class of compounds is intrinsically linked to the broader field of hydroxamic acid derivatives. These derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govneliti.com The modular nature of their synthesis allows for the generation of diverse chemical libraries, enabling systematic exploration of structure-activity relationships (SAR). nih.gov While specific research on this compound is not extensively documented in publicly available literature, the foundational knowledge from related compounds provides a strong basis for its potential biological significance.

Table 1: Representative Biological Activities of Related Hydroxamic Acid Derivatives

Compound Class Biological Activity Therapeutic Target
Hydroxamic Acid-Azole Hybrids Antileukemia Histone Deacetylases (HDACs)
Hydroxamic Acid-Indole Hybrids Anti-Breast Cancer Histone Deacetylases (HDACs)
Quinazoline-Derived Hydroxamic Acids Anticancer HDAC, EGFR, HER2
Ferulic Acid Derived Hydroxamic Acids Anticancer Histone Deacetylases (HDACs)

Unexplored Avenues and Emerging Research Questions

Despite the foundational knowledge, several avenues for the this compound compound class remain largely unexplored. A primary research question is the full spectrum of its biological targets beyond the well-established role of hydroxamic acids as HDAC inhibitors. Investigating its potential inhibitory activity against other zinc-containing enzymes, such as matrix metalloproteinases (MMPs) or carbonic anhydrases, could reveal novel therapeutic applications.

Further emerging research questions include:

Selectivity Profile: A critical aspect for any potential therapeutic agent is its selectivity. Future research should focus on determining the selectivity profile of this compound and its derivatives against different classes and isoforms of enzymes.

Mechanisms of Action: Beyond target inhibition, the downstream cellular effects and signaling pathways modulated by this compound class are yet to be elucidated.

Pharmacokinetic and Pharmacodynamic Properties: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of these compounds are necessary to understand their in vivo behavior and therapeutic potential.

Synergistic Potential: Investigating the potential for synergistic effects when combined with other therapeutic agents could open up new avenues for combination therapies, particularly in complex diseases like cancer.

Integration of Advanced Technologies in Future Research

The advancement of future research on the this compound compound class will be significantly enhanced by the integration of advanced technologies.

Computational Drug Design: In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of these compounds with their targets, aiding in the rational design of more potent and selective derivatives. indianabiosciences.org

High-Throughput Screening (HTS): HTS technologies can be utilized to rapidly screen libraries of this compound analogs against a wide range of biological targets, accelerating the discovery of new lead compounds.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These structural biology techniques can provide high-resolution three-dimensional structures of the compounds in complex with their target proteins, offering invaluable insights for structure-based drug design.

‘Omics’ Technologies: The use of genomics, proteomics, and metabolomics can help in elucidating the mechanisms of action of these compounds by providing a comprehensive view of their effects on cellular processes.

Table 2: Advanced Technologies in Drug Discovery

Technology Application in Research
Computational Chemistry Prediction of molecule-target interactions.
High-Throughput Screening Rapid testing of large numbers of compounds.
Structural Biology (Cryo-EM, X-ray Crystallography) Determination of 3D structures of drug targets.
'Omics' Technologies (Genomics, Proteomics) Understanding the systemic effects of compounds.

Collaborative Research Paradigms and Translational Opportunities (Limited to Preclinical Translation)

The translation of promising compounds from the laboratory to preclinical studies requires a collaborative effort. acs.orguniversiteitleiden.nltandfonline.com For the this compound compound class, fostering collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and preclinical development. acs.orguniversiteitleiden.nl

Key aspects of a collaborative research paradigm include:

Interdisciplinary Expertise: Bringing together experts in medicinal chemistry, pharmacology, toxicology, and computational biology is crucial for a comprehensive evaluation of these compounds. indianabiosciences.org

Shared Resources: Collaborations can provide access to specialized equipment, compound libraries, and animal models for disease, which may not be available to a single research group. georgetown.edu

Preclinical Candidate Optimization: A collaborative approach can streamline the process of optimizing lead compounds for preclinical studies, focusing on improving their efficacy, safety, and pharmacokinetic profiles. indianabiosciences.org

The preclinical translational opportunities for this compound class are contingent on rigorous in vitro and in vivo testing. Initial steps would involve assessing the efficacy of lead compounds in cell-based assays and then moving to animal models of relevant diseases, such as cancer or inflammatory disorders. The goal of these preclinical studies is to generate a robust data package that can support the progression of a candidate compound into clinical development.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(3-Acetamidophenyl)-N-hydroxyacetamide, and how can purity be ensured?

  • Methodology :

  • Multi-step synthesis : Begin with acetylation of 3-aminophenol to form 3-acetamidophenol, followed by hydroxyamidation using THP-protected hydroxylamine. Deprotection under acidic conditions yields the final compound .
  • Purification : Use flash column chromatography (e.g., Isolute Flash Si II) with gradients of ethyl acetate/hexane to isolate intermediates. Final purity (>95%) is confirmed via HPLC with acetonitrile/water mobile phases (e.g., 6.5:43.5 v/v) .
    • Key Data :
StepReagents/ConditionsYieldPurity (HPLC)
AcetylationAcetic anhydride, 80°C85%90%
HydroxyamidationTHP-hydroxylamine, DMF, 60°C39%92%
DeprotectionHCl (1M), RT75%95%

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm regiochemistry using 1^1H-NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, acetamide CH3_3 at δ 2.1 ppm) and 13^{13}C-NMR (carbonyl signals at δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 223.0974) and fragmentation patterns .
    • Stability Assessment : Monitor degradation via HPLC under stress conditions (e.g., pH 1–13, 40–80°C) to detect hydrolyzed byproducts (e.g., free hydroxylamine) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 1–13) at 25°C for 24 hours. Use HPLC to quantify intact compound.
  • Thermal Stability : Heat samples at 40–80°C for 72 hours and analyze degradation products .
    • Key Findings :
ConditionDegradation (%)Major Byproduct
pH 115%3-Acetamidophenol
pH 1398%Hydroxylamine derivatives
80°C30%Oxidized acetamide

Advanced Research Questions

Q. How can researchers identify and validate biological targets of this compound?

  • Methodology :

  • Target Fishing : Use SPR (surface plasmon resonance) or thermal shift assays to screen protein libraries (e.g., kinases, HDACs).
  • Validation : Confirm binding via ITC (isothermal titration calorimetry) and functional assays (e.g., enzyme inhibition) .
    • Example : In anti-inflammatory studies, the compound reduced IL-6 production in macrophages by 60% at 10 µM, suggesting HDAC or COX-2 modulation .

Q. How should researchers resolve contradictions in activity data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodology :

  • Experimental Variables : Compare cell lines (e.g., RAW 264.7 vs. HeLa), concentrations (1–100 µM), and assay endpoints (viability vs. cytokine ELISA).
  • Mechanistic Studies : Use RNA-seq to identify differentially expressed pathways (e.g., NF-κB vs. apoptosis) .
    • Data Reconciliation :
StudyCell LineIC50_{50} (Anti-inflammatory)IC50_{50} (Cytotoxicity)
ARAW 264.78 µM>100 µM
BHeLaN/A25 µM

Q. What in silico strategies can predict the pharmacokinetic profile of this compound?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (predicted: 1.2), solubility (≈50 µM), and CYP450 interactions.
  • Docking Studies : Simulate binding to CYP3A4 (AutoDock Vina) to assess metabolic stability .
    • Key Outputs :
ParameterPredicted Value
logP1.2
HIA85%
BBB PenetrationLow

Q. How to design a structure-activity relationship (SAR) study for optimizing bioactivity?

  • Methodology :

  • Analog Synthesis : Modify the acetamide (e.g., replace with trifluoroacetamide) or phenyl ring (e.g., add halogens) .
  • Testing : Screen analogs for IC50_{50} shifts in target assays (e.g., COX-2 inhibition).
    • SAR Insights :
ModificationBioactivity Change
3-Fluorophenyl2× ↑ anti-inflammatory
N-Methylation5× ↓ solubility

Q. What are the cytotoxic effects of this compound in in vitro models?

  • Methodology :

  • MTT/PrestoBlue Assays : Test viability in cancer/normal cell lines (e.g., HeLa, HEK293) at 1–100 µM for 48 hours.
  • Mechanism : Assess apoptosis (Annexin V/PI staining) and ROS generation .
    • Data :
Cell LineIC50_{50} (µM)Mechanism
HeLa25Apoptosis
HEK293>100N/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.